molecular formula C9H10O4S B058249 4-(Methylsulfonyl)phenylacetic acid CAS No. 90536-66-6

4-(Methylsulfonyl)phenylacetic acid

Cat. No.: B058249
CAS No.: 90536-66-6
M. Wt: 214.24 g/mol
InChI Key: HGGWOSYNRVOQJH-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

4-(Methylsulfonyl)phenylacetic Acid is an intermediate used to prepare heterocyclic diaryl compounds as selective COX-2 inhibitors . The primary target of this compound is the COX-2 enzyme, which plays a crucial role in inflammation and pain.

Mode of Action

The compound interacts with the COX-2 enzyme, inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By blocking this process, the compound helps to reduce inflammation and alleviate pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway. Under normal conditions, the COX-2 enzyme converts arachidonic acid into prostaglandins. When this compound inhibits the cox-2 enzyme, this conversion is blocked, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

It is slightly soluble in water , which may affect its absorption and distribution in the body

Result of Action

The inhibition of the COX-2 enzyme by this compound leads to a decrease in the production of prostaglandins. This results in reduced inflammation and pain, providing relief for conditions such as arthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability, potentially impacting its effectiveness

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-(4-methanesulfonyl-phenyl)ethanone with morpholine and elemental sulfur. The reaction mixture is refluxed for 2 hours at 398 K, followed by the addition of a 3N solution of sodium hydroxide and further refluxing for 30 minutes . Another method involves the oxidation of 4-methanesulfonyl phenylacetaldehyde using sodium tungstate and hydrogen peroxide, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of 2-(4-(Methylsulfonyl)phenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(Methylsulfonyl)phenyl)acetic acid has a wide range of scientific research applications:

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGWOSYNRVOQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341331
Record name 4-(Methylsulfonyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90536-66-6
Record name 4-(Methylsulfonyl)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90536-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Mesylphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulfonyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-MESYLPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described in the research paper for 4-(Methylsulfonyl)phenylacetic acid?

A1: The research paper details a novel two-step synthesis of this compound. The process starts with a Willgerodt reaction on 4-(methylthio)acetophenone to yield 4-(methylthio)phenylacetic acid. This intermediate is then oxidized using Oxone®, resulting in the final product, this compound []. The significance lies in achieving a high yield of 70% and a purity of 98.9% []. This efficient synthesis method offers a valuable pathway for obtaining a high-purity compound for further research and potential applications.

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